DRAQ5™ Dye: An In-depth Technical Guide
DRAQ5™ Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that has become an indispensable tool in cellular analysis.[1] Chemically identified as 1, 5-bis{[2-(di-methylamino)ethyl]amino}-4, 8-dihydroxyanthracene-9, 10-dione, this synthetic anthraquinone (B42736) derivative exhibits a high affinity for double-stranded DNA (dsDNA).[2] Its utility spans a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS), owing to its unique spectral properties and ability to stain both live and fixed cells without the need for RNase treatment.[1] This guide provides a comprehensive overview of DRAQ5™, its mechanism of action, key applications, and detailed experimental protocols.
Core Properties and Mechanism of Action
DRAQ5™ readily crosses the cell and nuclear membranes of both eukaryotic and prokaryotic cells.[1][2] It intercalates into the dsDNA helix with high affinity and stoichiometry, meaning the fluorescence signal is directly proportional to the amount of DNA present.[3][4] This stoichiometric binding is crucial for applications such as cell cycle analysis and DNA ploidy determination.[5] While it binds to all dsDNA, molecular modeling and experimental evidence suggest a preference for AT-rich regions of the DNA minor groove.[6][7]
The binding mechanism of DRAQ5™ is concentration-dependent. At concentrations below 5 µM, it primarily binds to the A-T minor groove.[8] At higher concentrations (≥ 5 µM), intercalation between base pairs becomes the dominant binding mode.[8] This dual-mode interaction can influence chromatin structure, and at higher concentrations or with prolonged exposure, it may induce a DNA damage response, potentially leading to cell cycle arrest and apoptosis.[8][9] It is important to note that DRAQ5™ shows negligible binding to RNA and mitochondrial DNA.[4][7]
Mechanism of Action: DNA Binding
Caption: Concentration-dependent binding mechanism of DRAQ5 to DNA.
Quantitative Data Summary
The following tables summarize the key quantitative properties of DRAQ5™ dye.
Spectral Properties
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Optimal) | 646[2][3] | Can be excited by various laser lines including 488, 514, 568, 633, and 647 nm.[2][10] |
| Excitation Maximum (Sub-optimal) | 600[3][11] | |
| Emission Maximum (dsDNA-bound) | 697[3][11] | |
| Emission Maximum (Alternative) | 681[12][13] | |
| Emission Range | 665 to >780[10] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 413 g/mol [12] |
| Molar Extinction Coefficient | 22,000 M⁻¹cm⁻¹[12] |
| Supplied Concentration (Typical) | 0.5 mM or 5 mM |
Experimental Protocols
General Considerations
-
No Wash Required: DRAQ5™ staining does not typically require a washing step, as the dye reaches an equilibrium.[2][10]
-
Light Protection: Protect stained cells from light to prevent photobleaching of other fluorophores.[3]
-
Temperature: Staining is faster at 37°C (1-15 minutes) compared to room temperature (5-30 minutes).[13][14]
-
Long-Term Assays: As a DNA intercalator, DRAQ5™ may inhibit cell division in long-term experiments and should be tested for cytotoxic effects.[3][14]
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol is suitable for visualizing nuclei in live cells.
Materials:
-
Live cells in culture
-
DRAQ5™ solution (e.g., 5 mM stock)
-
Culture medium or phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., chamber slide, glass-bottom dish).
-
Add DRAQ5™ directly to the culture medium to a final concentration of 1-5 µM.[2] For time-lapse imaging, a lower concentration of 1 µM may be preferable.[3]
-
Incubate for 5-30 minutes at room temperature or 1-15 minutes at 37°C.[2][13]
-
Image the cells directly without washing.
Protocol 2: Fixed Cell Staining for Immunofluorescence Microscopy
This protocol outlines the use of DRAQ5™ as a nuclear counterstain in a typical immunofluorescence workflow.
Materials:
-
Fixed and permeabilized cells on a slide or plate
-
Primary and fluorescently labeled secondary antibodies
-
DRAQ5™ solution
-
PBS
-
Mounting medium
Procedure:
-
Perform standard immunofluorescence staining with primary and secondary antibodies.
-
After the final wash step following secondary antibody incubation, add DRAQ5™ diluted in PBS to a final concentration of 5 µM.[3]
-
Incubate for 10-20 minutes at room temperature, protected from light.[3]
-
Aspirate the DRAQ5™ solution. A brief wash with PBS is optional.[2]
-
Mount the coverslip using an appropriate mounting medium.
Experimental Workflow for Immunofluorescence
Caption: A typical immunofluorescence workflow incorporating DRAQ5.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
DRAQ5™ is well-suited for cell cycle analysis due to its stoichiometric binding to DNA.
Materials:
-
Single-cell suspension
-
Complete culture medium or PBS
-
DRAQ5™ solution
Procedure:
-
Prepare a single-cell suspension at a concentration of ≤ 1 x 10⁶ cells/mL.[2]
-
Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[3][14]
-
Gently mix and incubate for 15-30 minutes at room temperature or 5-15 minutes at 37°C.[3][13]
-
Analyze the cells directly on a flow cytometer without washing.[10] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[10][14]
Protocol 4: High-Content Screening (HCS)
DRAQ5™ is widely used in HCS for nuclear segmentation and cell counting.
Materials:
-
Cells seeded in microplates
-
Test compounds/reagents
-
DRAQ5™ solution
-
Fixative (optional)
Procedure:
-
Seed cells in a microplate and treat with compounds as required by the assay.
-
For endpoint assays, cells can be fixed (e.g., with 4% formaldehyde) and permeabilized or stained live.
-
Add DRAQ5™ to each well to a final concentration of 5 µM.[15]
-
Incubate for 15-30 minutes at room temperature.
-
Acquire images using an HCS platform. The DRAQ5™ signal is used to identify and count nuclei, which serves as the basis for further single-cell measurements.[15] A weak cytoplasmic signal can also be used to delineate cell boundaries.[7][15]
Applications in Research and Drug Development
-
Nuclear Counterstaining: Its far-red emission minimizes spectral overlap with common fluorophores like GFP and FITC, making it an ideal nuclear counterstain in multicolor imaging experiments.[16]
-
Cell Cycle Analysis: The stoichiometric binding of DRAQ5™ to DNA allows for the precise determination of DNA content and cell cycle distribution in both normal and neoplastic cells.[5]
-
High-Content Screening (HCS): In HCS, DRAQ5™ is routinely used for robust nuclear segmentation, enabling accurate cell counting and the measurement of various cellular parameters on a per-cell basis.[15]
-
Apoptosis and Cytotoxicity Assays: Changes in nuclear morphology, such as condensation and fragmentation, which are hallmarks of apoptosis, can be visualized and quantified using DRAQ5™.[15]
-
Live-Cell Imaging: The ability to stain live cells allows for dynamic studies of nuclear events and cell proliferation over time, although potential effects on cell division should be considered.[3]
Conclusion
DRAQ5™ is a versatile and robust far-red fluorescent DNA dye with broad applicability in modern cell biology and drug discovery. Its unique spectral properties, high affinity for DNA, and suitability for both live and fixed cells make it a superior choice for a multitude of applications, from basic research to high-throughput screening. By understanding its mechanism of action and following optimized protocols, researchers can effectively leverage DRAQ5™ to gain critical insights into cellular processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]
- 3. biostatus.com [biostatus.com]
- 4. DRAQ5 [biostatus.com]
- 5. pathology.ufl.edu [pathology.ufl.edu]
- 6. Spectral analysis of the DNA targeting bisalkylaminoanthraquinone DRAQ5 in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imaging - How come Draq5 stains cytoplasm and membranes under confocal - Biology Stack Exchange [biology.stackexchange.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Induction of DNA Damage Response by the Supravital Probes of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. biostatus.com [biostatus.com]
- 16. selectscience.net [selectscience.net]
